molecular formula C15H16N2O5 B13963346 5-Propionoxy-5-(1-phenylethyl)barbituric acid CAS No. 37431-38-2

5-Propionoxy-5-(1-phenylethyl)barbituric acid

Cat. No.: B13963346
CAS No.: 37431-38-2
M. Wt: 304.30 g/mol
InChI Key: CLFJVCIWWFEVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Phenylethyl)-5-propionyloxybarbituric acid is a barbiturate derivative known for its potential applications in medicinal chemistry. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This compound, with its unique structural modifications, offers distinct pharmacological properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylethyl)-5-propionyloxybarbituric acid typically involves the condensation of malonic acid derivatives with urea in the presence of a strong acid catalyst The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the barbituric acid core

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization and chromatography techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylethyl)-5-propionyloxybarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted barbiturates, each with potential pharmacological applications.

Scientific Research Applications

5-(1-Phenylethyl)-5-propionyloxybarbituric acid has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.

    Biology: Investigated for its effects on neurotransmitter systems and potential as a sedative or anesthetic agent.

    Medicine: Explored for its potential use in treating anxiety, insomnia, and seizure disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and as a standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects. The molecular targets include specific subunits of the GABA-A receptor, which are crucial for its pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.

    Secobarbital: Known for its rapid onset of action and short duration of effects.

    Thiopental: Used primarily as an anesthetic agent with ultra-short-acting properties.

Uniqueness

5-(1-Phenylethyl)-5-propionyloxybarbituric acid stands out due to its unique structural modifications, which confer distinct pharmacological properties. Its 1-phenylethyl group enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier. The propionyloxy group may influence its metabolic stability and duration of action, making it a valuable compound for further research and development.

Properties

CAS No.

37431-38-2

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate

InChI

InChI=1S/C15H16N2O5/c1-3-11(18)22-15(9(2)10-7-5-4-6-8-10)12(19)16-14(21)17-13(15)20/h4-9H,3H2,1-2H3,(H2,16,17,19,20,21)

InChI Key

CLFJVCIWWFEVMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.